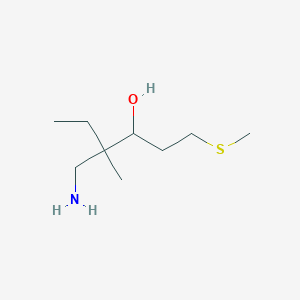
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol is an organic compound with the molecular formula C8H19NOS It is characterized by the presence of an aminomethyl group, a methylthio group, and a hydroxyl group on a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1-(methylthio)hexan-3-one with an aminomethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the aminomethyl group. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the aminomethylation reaction, and subsequent purification steps such as distillation or crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 4-methyl-1-(methylthio)hexan-3-one.
Reduction: Formation of 4-(aminomethyl)-4-methylhexan-3-ol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The methylthio group may participate in hydrophobic interactions, enhancing the compound’s binding affinity. The hydroxyl group can also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Hexan-3-ol: A secondary alcohol with a similar hexane backbone but lacking the aminomethyl and methylthio groups.
4-Methyl-1-(methylthio)hexan-3-one: A ketone derivative with a similar structure but different functional groups.
Uniqueness
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol is unique due to the presence of both aminomethyl and methylthio groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H21NOS |
|---|---|
Peso molecular |
191.34 g/mol |
Nombre IUPAC |
4-(aminomethyl)-4-methyl-1-methylsulfanylhexan-3-ol |
InChI |
InChI=1S/C9H21NOS/c1-4-9(2,7-10)8(11)5-6-12-3/h8,11H,4-7,10H2,1-3H3 |
Clave InChI |
WBTVDXIFXAHCOT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C(CCSC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13647212.png)



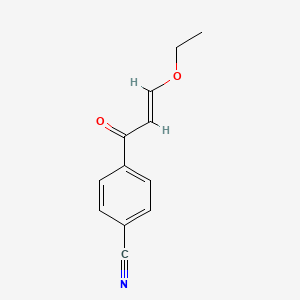
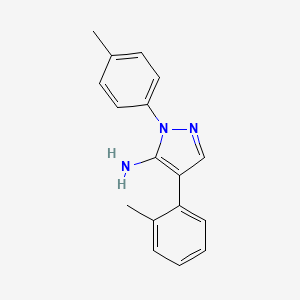

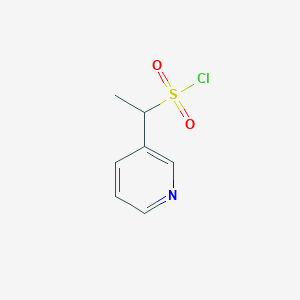
![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)
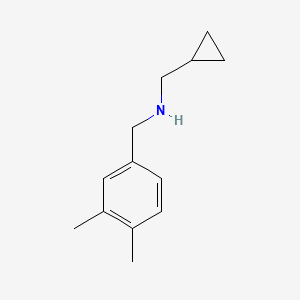
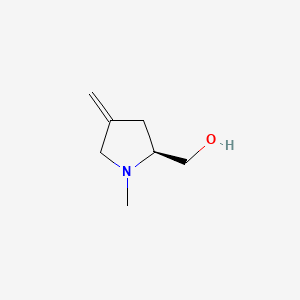
![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)


